N-(furan-2-ylmethyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
This spirocyclic isoquinoline derivative features a unique hybrid structure combining a cyclopentane ring fused to an isoquinoline core (spiro[cyclopentane-1,3'-isoquinoline]) with a 2-methoxyethyl substituent at the 2'-position and a furan-2-ylmethyl carboxamide group at the 4'-position. The spirocyclic architecture likely contributes to conformational rigidity, which may influence receptor binding or metabolic stability .
Properties
Molecular Formula |
C22H26N2O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C22H26N2O4/c1-27-14-12-24-21(26)18-9-3-2-8-17(18)19(22(24)10-4-5-11-22)20(25)23-15-16-7-6-13-28-16/h2-3,6-9,13,19H,4-5,10-12,14-15H2,1H3,(H,23,25) |
InChI Key |
FMPWEUNEMFVQFA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-ylmethyl precursor, followed by the formation of the spirocyclic isoquinoline core through cyclization reactions. Common reagents used in these steps include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different functional groups.
Reduction: The carbonyl group in the isoquinoline core can be reduced to form alcohols or other derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
N-(furan-2-ylmethyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide has shown promising therapeutic potential in preliminary studies:
- Anti-inflammatory Properties : The compound may interact with specific enzymes or receptors involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Anticancer Activity : Initial biological assays indicate that the compound could inhibit cancer cell proliferation, making it a candidate for further development as an anticancer agent.
Biological Assays
The compound has demonstrated effectiveness in various biological assays, particularly those focused on enzyme interactions. Its ability to modulate enzyme activity highlights its potential as a lead compound in drug discovery.
Material Science
Due to its unique chemical properties, this compound may serve as a building block for synthesizing more complex molecules. Its structural characteristics could lead to the development of new materials with specific functionalities.
Case Studies
Several studies have investigated the biological activity and potential applications of similar compounds:
- Study on Anticancer Activity : A related furan derivative was evaluated for its anticancer properties, revealing significant cytotoxic effects against several cancer cell lines . This underscores the potential of furan-containing compounds in cancer therapy.
- Inflammation Modulation : Research on similar acetamides has shown their ability to inhibit pro-inflammatory cytokines, suggesting that this compound may exert similar effects .
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure could provide stability and specificity in these interactions, enhancing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
a) 2′-Cyclohexyl-1′-oxo-1′,4′-dihydro-2′H-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxylic acid
- Key Differences : Replaces the 2'-methoxyethyl and 4'-furan-2-ylmethyl carboxamide groups with a cyclohexyl substituent and a carboxylic acid at the 4'-position.
b) 2'-Isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid
Functional Group Modifications
a) N-{2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-N-(2-methoxyethyl)cyclopentanecarboxamide
- Key Differences: Replaces the spiroisoquinoline core with a pyrazole-cyclopentane hybrid.
- The 4-methoxyphenyl group may enhance aryl hydrocarbon receptor (AhR) interactions compared to the target compound’s simpler furan substituent .
b) VM-6 (2-(4'-methyl-N-(2-(trifluoromethyl)phenyl)-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate)
Physicochemical and Pharmacokinetic Profiles
Biological Activity
N-(furan-2-ylmethyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1212476-64-6 |
| Molecular Formula | C22H26N2O4 |
| Molecular Weight | 382.5 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit varying degrees of antimicrobial activity. For example, compounds with structural similarities have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties. A study on structurally related compounds indicated that certain derivatives could inhibit cancer cell proliferation through apoptosis and cell cycle arrest mechanisms . The specific pathways involved in these effects are still under investigation but may include modulation of signaling pathways related to cell survival and apoptosis.
Neuroprotective Effects
Emerging evidence suggests that this compound may also have neuroprotective effects. Similar compounds have been evaluated for their ability to inhibit neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases . The exact mechanisms remain to be fully elucidated but may involve the modulation of inflammatory cytokines and oxidative stress markers.
The mechanisms through which this compound exerts its biological effects are likely multifaceted. Potential mechanisms include:
- Inhibition of Enzymatic Activity : Certain studies suggest that similar compounds can inhibit key enzymes involved in cancer progression and microbial resistance .
- Receptor Modulation : There is evidence that these compounds can interact with various receptors, potentially affecting neurotransmitter systems and inflammatory pathways .
Case Studies
- Antimicrobial Activity Study : A study focused on the antimicrobial efficacy of various derivatives showed that compounds with furan rings exhibited enhanced activity against Staphylococcus aureus compared to their non-furan counterparts. The study highlighted the importance of structural modifications in enhancing biological activity .
- Anticancer Evaluation : In vitro tests demonstrated that a related compound significantly reduced the viability of breast cancer cells by inducing apoptosis. The study provided insights into the apoptotic pathways activated by these compounds, suggesting potential therapeutic applications in oncology .
- Neuroprotection Research : A recent investigation into neuroprotective agents found that similar spirocyclic compounds could reduce markers of oxidative stress in neuronal cell cultures, indicating a potential for developing treatments for neurodegenerative diseases .
Q & A
Basic: What are the recommended synthetic routes for this spiro-isoquinoline carboxamide derivative?
Methodological Answer:
The synthesis of spiro-isoquinoline derivatives typically involves multicomponent reactions or cyclization strategies. For example, similar compounds (e.g., spiro[cyclopentane-1,3'-isoquinoline] analogs) are synthesized via:
- Step 1: Formation of the isoquinoline core using a Pictet-Spengler reaction with tetrahydroisoquinoline precursors and aldehydes under acidic conditions .
- Step 2: Introduction of the furan-2-ylmethyl group via nucleophilic substitution or amide coupling, using reagents like HATU/DIPEA in DMF .
- Step 3: Spirocyclization using cyclopentane derivatives (e.g., cyclopentane-1,3-dione) under basic conditions (e.g., NaH in THF) to form the spiro junction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
